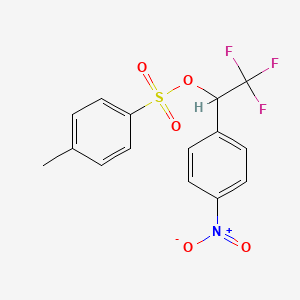

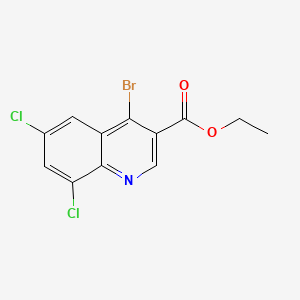

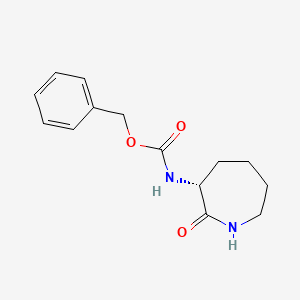

![molecular formula C9H13N3O3S B596666 [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid CAS No. 114960-69-9](/img/structure/B596666.png)

[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic nucleus that is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of aminoguanidines with appropriate alpha-oxo-acids hydrates in glacial acetic acid . Another method involves the use of acidic NH deprotonation and lithium/bromine exchange method at −112°C to −97°C .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The rapid pyrazole ring opening degradation of the unstable 7‐lithio‐4‐oxopyrazolo [5,1‐ ] [1,2,4]triazines at −97°C led to the formation of 2‐ (6‐ ‐butyl‐5‐oxo‐4,5‐dihydro‐1,2,4‐triazin‐3 (2)‐ylidene)acetonitriles .科学的研究の応用

Larvicidal and Antimicrobial Applications

- Larvicidal and Antimicrobial Activities: A study detailed the preparation of various novel triazinone derivatives using [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid as a precursor. These derivatives exhibited significant growth inhibition against certain bacterial and fungal pathogens and also demonstrated mosquito larvicidal activity (Kumara et al., 2015).

Chemical Synthesis and Reactions

Amine Exchange Reactions

Another research explored the amine exchange reactions of a compound closely related to [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid, offering insights into the synthesis and potential applications of similar compounds in various chemical processes (Min’yan’ et al., 2010).

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds

Research focused on the synthesis of sulfanyl-substituted bicyclic dioxetanes using derivatives similar to [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid. These compounds exhibited potential for various applications, including base-induced chemiluminescence (Watanabe et al., 2010).

Synthesis and Applications in Organic Chemistry

- Synthesis of Novel Thiadiazolotriazin-4-ones: A study reported the synthesis of novel thiadiazolotriazin-4-ones using [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid and their potential applications, particularly in mosquito-larvicidal and antibacterial properties (Castelino et al., 2014).

将来の方向性

特性

IUPAC Name |

2-[(6-tert-butyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-9(2,3)6-7(15)10-8(12-11-6)16-4-5(13)14/h4H2,1-3H3,(H,13,14)(H,10,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYAKCRGSYMBOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(NC1=O)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651804 |

Source

|

| Record name | [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |

CAS RN |

114960-69-9 |

Source

|

| Record name | [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

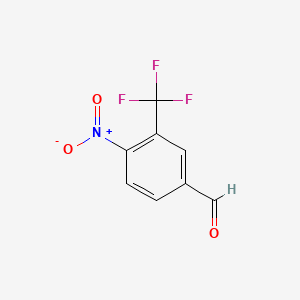

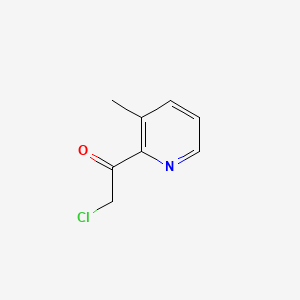

![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)